3,4-dihydro-2H-pyrrole-2-carboxylic acid

Catalog No.
S560590
CAS No.
2906-39-0
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyrrole-2-carboxylic acid

CAS Number

2906-39-0

Product Name

3,4-dihydro-2H-pyrrole-2-carboxylic acid

IUPAC Name

3,4-dihydro-2H-pyrrole-2-carboxylic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)

InChI Key

DWAKNKKXGALPNW-UHFFFAOYSA-N

SMILES

C1CC(N=C1)C(=O)O

Synonyms

1-pyrroline-5-carboxylate, delta(1)pyrroline-5-carboxylate, delta-1-pyrroline-5-carboxylate, delta-1-pyrroline-5-carboxylate, (+-)-isomer, delta-1-pyrroline-5-carboxylate, 14C-labeled, (+-)-isomer, delta-1-pyrroline-5-carboxylic acid, pyrroline-5-carboxylate

Canonical SMILES

C1CC(N=C1)C(=O)O

Synthesis and Characterization:

,4-Dihydro-2H-pyrrole-2-carboxylic acid (DH-PICA) is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on developing efficient and reliable methods for its synthesis and characterization. Studies have explored different synthetic routes, including cyclization reactions, multicomponent reactions, and ring-opening reactions, with varying degrees of success.

For example, one study reported the synthesis of DH-PICA through the cyclization of N-allylglycine using palladium catalysis []. Another study described a multicomponent reaction involving readily available starting materials for the efficient synthesis of DH-PICA derivatives [].

Characterization of DH-PICA and its derivatives is crucial for understanding their properties and potential applications. Techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to identify the functional groups and confirm the structure of the synthesized compounds [, ].

Biological Activity Exploration:

Research has explored the potential biological activities of DH-PICA and its derivatives. Studies have investigated their antimicrobial, anti-inflammatory, and anticancer properties.

For instance, some studies have shown that DH-PICA derivatives exhibit moderate antibacterial activity against various bacterial strains []. Other studies have suggested potential anti-inflammatory properties of DH-PICA derivatives, although further investigation is needed []. Additionally, preliminary research has explored the anticancer potential of DH-PICA derivatives, but further studies are required to elucidate their mechanism of action and efficacy [].

Physical Description

Solid

XLogP3

-0.5

Other CAS

2906-39-0

Wikipedia

1-pyrroline-5-carboxylic acid

Dates

Modify: 2023-08-15

Trypanosoma cruzi synthesizes proline via a Δ1-pyrroline-5-carboxylate reductase whose activity is fine-tuned by NADPH cytosolic pools

Letícia Marchese, Karel Olavarria, Brian Suarez Mantilla, Carla Cristi Avila, Rodolpho Ornitiz Oliveira Souza, Flávia Silva Damasceno, Maria Carolina Elias, Ariel Mariano Silber
PMID: 32315030   DOI: 10.1042/BCJ20200232

Abstract

In Trypanosoma cruzi, the etiological agent of Chagas disease, the amino acid proline participates in processes related to T. cruzi survival and infection, such as ATP production, cell differentiation, host-cell invasion, and in protection against osmotic, nutritional, and thermal stresses and oxidative imbalance. However, little is known about proline biosynthesis in this parasite. Δ1-Pyrroline-5-carboxylate reductase (P5CR, EC 1.5.1.2) catalyzes the biosynthesis of proline from Δ1-pyrroline-5-carboxylate (P5C) with concomitant NADPH oxidation. Herein, we show that unlike other eukaryotes, T. cruzi biosynthesizes proline from P5C, which is produced exclusively from glutamate. We found that TcP5CR is an NADPH-dependent cytosolic enzyme with a Kmapp for P5C of 27.7 μM and with a higher expression in the insect-resident form of the parasite. High concentrations of the co-substrate NADPH partially inhibited TcP5CR activity, prompting us to analyze multiple kinetic inhibition models. The model that best explained the obtained data included a non-competitive substrate inhibition mechanism (Kiapp=45±0.7μM). Therefore, TcP5CR is a candidate as a regulatory factor of this pathway. Finally, we show that P5C can exit trypanosomatid mitochondria in conditions that do not compromise organelle integrity. These observations, together with previously reported results, lead us to propose that in T. cruzi TcP5CR participates in a redox shuttle between the mitochondria and the cytoplasm. In this model, cytoplasmic redox equivalents from NADPH pools are transferred to the mitochondria using proline as a reduced metabolite, and shuttling to fuel electrons to the respiratory chain through proline oxidation by its cognate dehydrogenase.


Selenium-silicon (Se-Si) induced modulations in physio-biochemical responses, grain yield, quality, aroma formation and lodging in fragrant rice

Xuwei Liu, Zhuoli Huang, Yuzhan Li, Wenjun Xie, Wu Li, Xiangru Tang, Umair Ashraf, Leilei Kong, Longmei Wu, Shuli Wang, Zhaowen Mo
PMID: 32224370   DOI: 10.1016/j.ecoenv.2020.110525

Abstract

Fragrant rice is a high-valued quality rice type which is gaining much popularity over the globe due to its better cooking qualities and special aromatic characteristics. Selenium (Se) and silicon (Si) could improve the growth and yield of rice; however, the combine effects of Se and Si (Se-Si treatments) on rice grain quality, aroma and lodging in fragrant rice were rarely investigated. The pot and field experiments were conducted with two fragrant rice cultivars i.e., Xiangyaxiangzhan and Yuxiangyouzhan, grown under three Se levels i.e., 0, 120, and 240 mg kg
of soil (for pot experiment) and 0, 300, and 600 kg ha
(for field experiment) regarded as LSe, MSe and HSe, respectively and two Si levels i.e., 0 and 60 mg kg
of soil (for pot experiment) and 0 and 150 kg ha
(for field experiment) regarded as -Si and +Si, respectively. Results depicted that the Se-Si treatments regulated head rice yield, grain yield and yield related traits and the HSe+Si treatment sustainably improved the grain yield and head rice yield by regulating plant growth, antioxidant response and malondialdehyde (MDA) contents in fragrant rice. The Se-Si treatments also improved the grain 2AP contents owing to regulation in the proline, pyrroline-5-carboxylate (P5C) and γ-aminobutyric acid (GABA) contents. Besides, Se-Si treatments also regulated the grain quality attributes and influenced the plant Se contents. Moreover, the Si mitigated Se-induced lodging resulted from changes in the lodging parameters i.e., lodging index, fresh weight per tiller, pushing resistance force, plant height and bending moment. Overall, the Se and Si application improved the grain yield and regulated the dry weight accumulation, antioxidant attributes and quality attributes. Meanwhile, the Si application mitigated the negative effect of Se-induced lodging in fragrant rice.


Characterization and expression analysis of P5CS (Δ1-pyrroline-5-carboxylate synthase) gene in two distinct populations of the Atlantic Forest native species Eugenia uniflora L

Débora Bublitz Anton, Frank Lino Guzman, Nicole Moreira Vetö, Felipe Augusto Krause, Franceli Rodrigues Kulcheski, Ana Paula Durand Coelho, Guilherme Leitão Duarte, Rogério Margis, Lúcia Rebello Dillenburg, Andreia Carina Turchetto-Zolet
PMID: 31749121   DOI: 10.1007/s11033-019-05195-7

Abstract

Eugenia uniflora is an Atlantic Forest native species, occurring in contrasting edaphoclimatic environments. The identification of genes involved in response to abiotic factors is very relevant to help in understanding the processes of local adaptation. 1-Pyrroline-5-carboxylate synthetase (P5CS) is one interesting gene to study in this species since it encodes a key enzyme of proline biosynthesis, which is an osmoprotectant during abiotic stress. Applying in silico analysis, we identified one P5CS gene sequence of E. uniflora (EuniP5CS). Phylogenetic analysis, as well as, gene and protein structure investigation, revealed that EuniP5CS is a member of P5CS gene family. Plants of E. uniflora from two distinct environments (restinga and riparian forest) presented differences in the proline accumulation and P5CS expression levels under growth-controlled conditions. Both proline accumulation and gene expression level of EuniP5CS were higher in the genotypes from riparian forest than those from restinga. When these plants were submitted to drought stress, EuniP5CS gene was up-regulated in the plants from restinga, but not in those from riparian forest. These results demonstrated that EuniP5CS is involved in proline biosynthesis in this species and suggest that P5CS gene may be an interesting candidate gene in future studies to understand the processes of local adaptation in E. uniflora.


1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis

Yutao Yan, Lei Chang, Hongzhe Tian, Lu Wang, Yawei Zhang, Tao Yang, Guohao Li, Weifeng Hu, Kavita Shah, Gang Chen, Yonglian Guo
PMID: 30545412   DOI: 10.1186/s40425-018-0466-z

Abstract

Tumor cell mediated immune-suppression remains a question of interest in tumor biology. In this study, we focused on the metabolites that are released by prostate cancer cells (PCC), which could potentially attenuate T cell immunity.
Prostate cancer cells (PCC) media (PCM) was used to treat T cells, and its impact on T cell signaling was evaluated. The molecular mechanism was further verified in vivo using mouse models. The clinical significance was determined using IHC in human clinical specimens. Liquid chromatography mass spectroscopy (LC/MS-MS) was used to identify the metabolites that are released by PCC, which trigger T cells inactivation.
PCM inhibits T cells proliferation and impairs their ability to produce inflammatory cytokines. PCM decreases ATP production and increases ROS production in T cells by inhibiting complex III of the electron transport chain. We further show that SHP1 as the key molecule that is upregulated in T cells in response to PCM, inhibition of which reverses the phenotype induced by PCM. Using metabolomics analysis, we identified 1-pyrroline-5-carboxylate (P5C) as a vital molecule that is released by PCC. P5C is responsible for suppressing T cells signaling by increasing ROS and SHP1, and decreasing cytokines and ATP production. We confirmed these findings in vivo, which revealed changed proline dehydrogenase (PRODH) expression in tumor tissues, which in turn influences tumor growth and T cell infiltration.
Our study uncovered a key immunosuppressive axis, which is triggered by PRODH upregulation in PCa tissues, P5C secretion in media and subsequent SHP1-mediated impairment of T cell signaling and infiltration in PCa.


Deficiency of a pyrroline-5-carboxylate reductase produces the yellowish green cocoon 'Ryokuken' of the silkworm, Bombyx mori

Chikara Hirayama, Keisuke Mase, Tetsuya Iizuka, Yoko Takasu, Eiji Okada, Kimiko Yamamoto
PMID: 29472695   DOI: 10.1038/s41437-018-0051-8

Abstract

The silkworm cocoon colour has attracted researchers involved in genetics, physiology and ecology for a long time. 'Ryokuken' cocoons are yellowish green in colour due to unusual flavonoids, prolinylflavonols, while 'Sasamayu' cocoons are light green and contain only simple flavonol glucosides. We found a novel gene associated with the cocoon colour change resulting from a change in flavonoid composition and named it Lg (light green cocoon). In the middle silk glands of the +
/+
larvae, 1-pyrroline-5-carboxylic acid (P5C) was found to accumulate due to a decrease in the activity of pyrroline-5-carboxylate reductase (P5CR), an enzyme reducing P5C to proline. Sequence analysis of BmP5CR1, the candidate gene for Lg, revealed a 1.9 kb insertion and a 4 bp deletion within the 1st intron, a 97 bp deletion within the 4th intron, and a > 300 bp insertion within the 3'-UTR, in addition to two amino acid changes on exons 3 and 4 in +
/+
compared to Lg/Lg. Decreased expression of BmP5CR1 was observed in all of the investigated tissues, including the middle silk glands in +
/+
, which was probably caused by structural changes in the intronic regions of BmP5CR1. Furthermore, a BmP5CR1 knockout strain exhibited a yellowish green cocoon with the formation of prolinylflavonols. These results indicate that the yellowish green cocoon is produced by a BmP5CR1 deficiency. To our knowledge, this is the first report showing that the defect of an enzyme associated with intermediate metabolism promotes the conjugation of phytochemicals derived from foods with endogenously accumulating metabolites in animal tissues.


Low CO2 induces urea cycle intermediate accumulation in Arabidopsis thaliana

Christian Blume, Julia Ost, Marco Mühlenbruch, Christoph Peterhänsel, Miriam Laxa
PMID: 30650113   DOI: 10.1371/journal.pone.0210342

Abstract

The non-proteinogenic amino acid ornithine links several stress response pathways. From a previous study we know that ornithine accumulates in response to low CO2. To investigate ornithine accumulation in plants, we shifted plants to either low CO2 or low light. Both conditions increased carbon limitation, but only low CO2 also increased the rate of photorespiration. Changes in metabolite profiles of light- and CO2-limited plants were quite similar. Several amino acids that are known markers of senescence accumulated strongly under both conditions. However, urea cycle intermediates respond differently between the two treatments. While the levels of both ornithine and citrulline were much higher in plants shifted to 100 ppm CO2 compared to those kept in 400 ppm CO2, their metabolite abundance did not significantly change in response to a light limitation. Furthermore, both ornithine and citrulline accumulation is independent from sugar starvation. Exogenous supplied sugar did not significantly change the accumulation of the two metabolites in low CO2-stressed plants, while the accumulation of other amino acids was reduced by about 50%. Gene expression measurements showed a reduction of the entire arginine biosynthetic pathway in response to low CO2. Genes in both proline biosynthesis and degradation were induced. Hence, proline did not accumulate in response to low CO2 like observed for many other stresses. We propose that excess of nitrogen re-fixed during photorespiration can be alternatively stored in ornithine and citrulline under low CO2 conditions. Furthermore, ornithine is converted to pyrroline-5-carboxylate by the action of δOAT.


Light affects salt stress-induced transcriptional memory of P5CS1 in Arabidopsis

Xuan Jun Feng, Jing Rui Li, Shi Lian Qi, Qing Fang Lin, Jing Bo Jin, Xue Jun Hua
PMID: 27930298   DOI: 10.1073/pnas.1610670114

Abstract

To cope with environmental stresses, plants often adopt a memory response upon primary stress exposure to facilitate a quicker and stronger reaction to recurring stresses. However, it remains unknown whether light is involved in the manifestation of stress memory. Proline accumulation is a striking metabolic adaptation of higher plants during various environmental stresses. Here we show that salinity-induced proline accumulation is memorable and HY5-dependent light signaling is required for such a memory response. Primary salt stress induced the expression of Δ
-pyrroline-5-carboxylate synthetase 1 (P5CS1), encoding a proline biosynthetic enzyme and proline accumulation, which were reduced to basal level during the recovery stage. Reoccurring salt stress-induced stronger P5CS1 expression and proline accumulation were dependent upon light exposure during the recovery stage. Further studies demonstrated that salt-induced transcriptional memory of P5CS1 is associated with the retention of increased H3K4me3 level at P5CS1 during the recovery stage. HY5 binds directly to light-responsive element, C/A-box, in the P5CS1 promoter. Deletion of the C/A-box or hy5 hyh mutations caused rapid reduction of H3K4me3 level at P5CS1 during the recovery stage, resulting in impairment of the stress memory response. These results unveil a previously unrecognized mechanism whereby light regulates salt-induced transcriptional memory via the function of HY5 in maintaining H3K4me3 level at the memory gene.


Overexpression of the Lolium perenne L. delta1-pyrroline 5-carboxylate synthase (LpP5CS) gene results in morphological alterations and salinity tolerance in switchgrass (Panicum virgatum L.)

Cong Guan, Yan-Hua Huang, Hui-Fang Cen, Xin Cui, Dan-Yang Tian, Yun-Wei Zhang
PMID: 31310632   DOI: 10.1371/journal.pone.0219669

Abstract

In plants, Δ1-pyrroline- 5-carboxylate synthase (P5CS) is the rate-limiting enzyme in proline biosynthesis. In this study, we introduced the LpP5CS (Lolium perenne L.) gene into switchgrass by Agrobacterium-mediated transformation. The transgenic lines (TG) were classified into two groups based on their phenotypes and proline levels. The group I lines (TG4 and TG6) had relatively high proline levels and improved biomass yield. The group II lines (TG1 and TG2) showed low proline levels, severely delayed flowering, stunted growth and reduced biomass yield. Additionally, we used RNA-seq analysis to detect the most significant molecular changes, and we analyzed differentially expressed genes, such as flowering-related and CYP450 family genes. Moreover, the biomass yield, physiological parameters, and expression levels of reactive oxygen species scavenger-related genes under salt stress all indicated that the group I plants exhibited significantly increased salt tolerance compared with that of the control plants, in contrast to the group II plants. Thus, genetic improvement of switchgrass by overexpressing LpP5CS to increase proline levels is feasible for increasing plant stress tolerance.


Proline Accumulation Is Regulated by Transcription Factors Associated with Phosphate Starvation

Dávid Aleksza, Gábor V Horváth, Györgyi Sándor, László Szabados
PMID: 28765275   DOI: 10.1104/pp.17.00791

Abstract

Pro accumulation in plants is a well-documented physiological response to osmotic stress caused by drought or salinity. In Arabidopsis (
), the stress and ABA-induced Δ1-PYRROLINE-5-CARBOXYLATE SYNTHETASE1 (
) gene was previously shown to control Pro biosynthesis in such adverse conditions. To identify regulatory factors that control the transcription of
, Y1H screens were performed with a genomic fragment of
, containing 1.2-kB promoter and 0.8-kb transcribed regions. The myeloblastosis (MYB)-type transcription factors PHOSPHATE STARVATION RESPONSE1 (PHR1) and PHR1-LIKE1 (PHL1) were identified to bind to
regulatory sequences in the first intron, which carries a conserved PHR1-binding site (P1BS) motif. Binding of PHR1 and PHL1 factors to P1BS was confirmed by Y1H, electrophoretic mobility assay and chromatin immunoprecipitation. Phosphate starvation led to gradual increase in Pro content in wild-type Arabidopsis plants as well as transcriptional activation of
and PRO DEHYDROGENASE2 genes. Induction of
transcription and Pro accumulation during phosphate deficiency was considerably reduced by
and
mutations and was impaired in the ABA-deficient
and ABA-insensitive
mutants. Growth and viability of
double mutant was significantly reduced in phosphate-depleted medium, while growth was only marginally affected in the
mutants, suggesting that ABA is implicated in growth retardation in such nutritional stress. Our results reveal a previously unknown link between Pro metabolism and phosphate nutrition and show that Pro biosynthesis is target of cross talk between ABA signaling and regulation of phosphate homeostasis through PHR1- and PHL1-mediated transcriptional activation of the
gene.


An Ancestral Allele of

Shumaila Muzammil, Asis Shrestha, Said Dadshani, Klaus Pillen, Shahid Siddique, Jens Léon, Ali Ahmad Naz
PMID: 30131422   DOI: 10.1104/pp.18.00169

Abstract

Water scarcity is a critical threat to global crop production. Here, we used the natural diversity of barley (
) to dissect the genetic control of proline (Pro) mediated drought stress adaptation. Genetic mapping and positional cloning of a major drought-inducible quantitative trait locus (
) revealed unique allelic variation in
(
) between the cultivated cultivar Scarlett (ssp.
) and the wild barley accession ISR42-8 (ssp.
). The putative causative mutations were located in the promoter of
across the DNA binding motifs for abscisic acid-responsive element binding transcription factors. Introgression line (IL) S42IL-143 carrying the wild allele of
showed significant up-regulation of
expression compared to Scarlett, which was consistent with variation in Pro accumulation under drought. Next, we transiently expressed promoter::reporter constructs of ISR42-8 and Scarlett alleles in Arabidopsis (
) mesophyll protoplasts. GUS expression analysis showed a significantly higher activation of the ISR42-8 promoter compared to Scarlett upon abscisic acid treatment. Notably, the ISR42-8 promoter activity was impaired in protoplasts isolated from the loss-of-function
quadruple mutant. A series of phenotypic evaluations demonstrated that S42IL-143 maintained leaf water content and photosynthetic activity longer than Scarlett under drought. These findings suggest that the ancestral variant of
has the potential for drought tolerance and understanding drought physiology of barley and related crops.


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